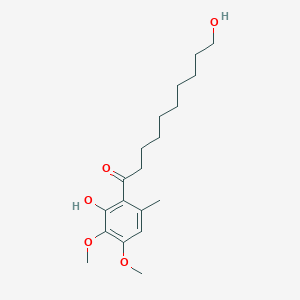

10-Hidroxi-1-(2-hidroxi-3,4-dimetoxi-6-metilfenil)decano-1-ona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one has several scientific research applications:

Radiochemistry: It is used in the synthesis of radiochemical compounds, such as 6-(10-Hydroxy-[1-14C]decyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone.

Polymer Chemistry: This compound is involved in the synthesis and characterization of thermotropic nematic liquid crystalline dendrimeric polymers.

Natural Product Research: Derivatives of this compound have been isolated from plants like Lavandula angustifolia and studied for their bioactivities, including anti-tobacco mosaic virus activities and cytotoxicity against human tumor cell lines.

Phase Equilibria Studies: Research on phase equilibria involving isomers of C10-alcohols and C10-alkanes in supercritical ethane includes compounds structurally related to this compound.

Fiber Properties in Liquid-Crystalline Polyazomethines: Its derivatives are used to investigate the influence of hydroxy functionalization and metal cross-linking on fiber properties of these polymers.

Mecanismo De Acción

Mode of Action

Biochemical Pathways

Pharmacokinetics

The compound has a predicted boiling point of 483.0±40.0°C .

Result of Action

Métodos De Preparación

The synthesis of 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one can be achieved through multiple steps. One common method involves the reaction of 10-hydroxydecanoic acid with triethyl phosphite in the presence of sodium carbonate, followed by catalytic hydrogenation to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one can be compared with other similar compounds, such as:

6-(10-Hydroxydecanoyl)-2,3-dimethoxy-5-methylphenol: This compound shares a similar structure but differs in the position of the hydroxyl group.

10-Hydroxy-1-(2-hydroxy-3,4-dimethoxyphenyl)decan-1-one: This compound lacks the methyl group on the aromatic ring, which can affect its chemical properties and reactivity.

Actividad Biológica

10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one is a compound with notable biological properties, primarily derived from the plant Zanthoxylum leprieurii , which has been utilized in traditional medicine for various ailments. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one is . Its structure features a decanone backbone substituted with a hydroxyl group and a complex aromatic moiety.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of Zanthoxylum species exhibit significant antimicrobial properties. For instance, studies have shown that extracts containing acridone derivatives possess activity against various bacteria and fungi, suggesting that 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one may share similar properties .

2. Anticancer Properties

Several studies have highlighted the potential anticancer effects of compounds derived from Zanthoxylum leprieurii. For example, acridone derivatives have been investigated for their ability to induce apoptosis in cancer cell lines. The specific mechanisms often involve the modulation of apoptotic pathways and inhibition of cell proliferation .

3. Antioxidant Activity

The antioxidant capacity of this compound is also noteworthy. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

The following table summarizes key studies related to the biological activities of 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one and its analogs:

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Wansi et al., 2016 | Antimicrobial | Identified significant antibacterial activity against E. coli and S. aureus. |

| Misra et al., 2013 | Anticancer | Demonstrated induction of apoptosis in breast cancer cell lines via caspase activation. |

| Guetchueng et al., 2017 | Antioxidant | Reported enhanced radical scavenging activity compared to standard antioxidants like ascorbic acid. |

The mechanisms through which 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one exerts its biological effects are multifaceted:

Antimicrobial Mechanism : It is believed that the compound disrupts microbial cell membranes or interferes with metabolic pathways essential for microbial survival.

Anticancer Mechanism : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Antioxidant Mechanism : The antioxidant activity is attributed to its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Propiedades

IUPAC Name |

10-hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-14-13-16(23-2)19(24-3)18(22)17(14)15(21)11-9-7-5-4-6-8-10-12-20/h13,20,22H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYOLDFLFONXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)CCCCCCCCCO)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511026 | |

| Record name | 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104966-97-4 | |

| Record name | 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)-1-decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104966-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl) decan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104966974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl) decan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.